molecular formula C12H13BrClN B6207886 [(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride CAS No. 2703782-42-5

[(1-bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

Cat. No.: B6207886
CAS No.: 2703782-42-5
M. Wt: 286.6
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Description

(1-bromonaphthalen-2-yl)methylamine hydrochloride is a chemical compound with a complex structure that includes a bromonaphthalene moiety and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-bromonaphthalen-2-yl)methylamine hydrochloride typically involves the bromination of naphthalene followed by a series of reactions to introduce the methylamine group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of (1-bromonaphthalen-2-yl)methylamine hydrochloride may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-bromonaphthalen-2-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving (1-bromonaphthalen-2-yl)methylamine hydrochloride often require specific reagents and conditions, such as:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthylamines. Substitution reactions can result in various substituted naphthalene derivatives.

Scientific Research Applications

(1-bromonaphthalen-2-yl)methylamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-bromonaphthalen-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic systems, while the methylamine group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

(1-bromonaphthalen-2-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

    Naphthalene derivatives: Compounds with similar aromatic structures but different substituents.

    Bromoaromatics: Compounds with bromine atoms attached to aromatic rings.

    Methylamines: Compounds with methylamine groups attached to various structures.

The uniqueness of (1-bromonaphthalen-2-yl)methylamine hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2703782-42-5

Molecular Formula

C12H13BrClN

Molecular Weight

286.6

Purity

95

Origin of Product

United States

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